![molecular formula C24H16ClN3O2S B2560678 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one CAS No. 1326849-95-9](/img/structure/B2560678.png)
2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylsulfanylphenyl group, an oxadiazole ring, and an isoquinolinone ring. These functional groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains an isoquinolinone ring, which is a type of heterocyclic compound. Attached to this ring is an oxadiazole ring, another type of heterocycle. The presence of these rings could have significant implications for the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions, while the chlorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorophenyl and methylsulfanylphenyl groups could impact its solubility, while the oxadiazole and isoquinolinone rings could affect its stability .Scientific Research Applications
- F3398-2247 has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its precise mechanisms and potential clinical applications .
- The compound’s structure includes a sulfur-containing moiety, which can chelate metal ions. Researchers have developed ratiometric fluorescence probes based on F3398-2247 for detecting and quantifying zinc ions (Zn^2+). These probes offer high sensitivity and selectivity, making them valuable tools for studying metal homeostasis in biological systems .
Anticancer Activity
Metal Ion Sensing and Imaging
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2S/c1-31-18-12-6-15(7-13-18)22-26-23(30-27-22)21-14-28(17-10-8-16(25)9-11-17)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCXQOZKNONFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one |
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